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molecular formula C4H13N3O2 B8628022 1,2-Propylenediamine carbamate CAS No. 55911-95-0

1,2-Propylenediamine carbamate

Cat. No. B8628022
M. Wt: 135.17 g/mol
InChI Key: IMCOCXXRXHOURU-UHFFFAOYSA-N
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Patent
US04102801

Procedure details

Sixty grams fumed silica (sold as "Cab-O-Sil" MS-7 by Cabot Corp.) were agitated in a 1-liter flat bottom reaction kettle under a carbon dioxide atmosphere. The kettle was fitted with a stirrer, a gas inlet and an inlet from a pump. 1,2-Diaminopropane and carbon dioxide were simultaneously added via the pump and gas inlets over a period of 7.5 hrs. while the temperature was kept at 25°-30° C. At the end of this time 211 g. of 1,2-diaminopropane carbamate had been formed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]([NH2:5])[CH3:4].[C:6](=[O:8])=[O:7]>>[C:6](=[O:8])([OH:7])[NH2:1].[NH2:1][CH2:2][CH:3]([NH2:5])[CH3:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
were agitated in a 1-liter flat bottom reaction kettle under a carbon dioxide atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The kettle was fitted with a stirrer, a gas inlet and an inlet from a pump
CUSTOM
Type
CUSTOM
Details
was kept at 25°-30° C

Outcomes

Product
Name
Type
product
Smiles
C(N)(O)=O.NCC(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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